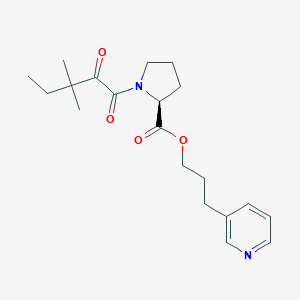

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate”, also known as GPI-1046, is a chemical compound with the molecular formula C20H28N2O4 and a molecular weight of 360.45 . It is an immunophilin ligand without antibiotic action and attenuates ethanol intake in part through the upregulation of glutamate transporter 1 (GLT1) in PFC and NAc-core . GPI-1046 is an analog of FK506, which is an immunophilin ligand that has been shown neuroprotective effects in neurodegenerative disease models . It readily crosses the blood-brain barrier and promotes the regeneration of dopamine (DA) cells in the CNS in association with functional recovery in rodent models . GPI-1046 improves HIV-associated injury of peripheral nerves .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 501.5±60.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . It is soluble in DMSO, PEG300, Tween-80, saline, SBE-β-CD in saline, and corn oil . It is stored at 4°C, protected from light .科学的研究の応用

Neurotrophic Effects

GPI-1046 has been studied for its neurotrophic effects, particularly in neuron survival and regeneration. It has shown to marginally increase neurite outgrowth in chick dorsal root ganglia cultures, suggesting a potential role in supporting nerve growth factor activities . However, it failed to protect dopaminergic neurons from toxins in culture or to prevent apoptosis in cultured cortical neurons .

Neuroprotective Effects in Neurodegenerative Disorders

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. For instance, GPI-1046 was found to protect neurons against Tat-induced neurotoxicity in an in vitro neuronal culture system, which could be significant for treating conditions like HIV dementia .

Enhancement of Memory and Cognitive Functions

Systemic treatment with GPI-1046 has been reported to improve spatial memory and reverse cholinergic neuron atrophy in the medial septal nucleus of aged mice, indicating its potential application in memory enhancement and treatment of cognitive decline .

Promotion of Axon Regeneration

GPI-1046 has been shown to stimulate regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel. This effect was potent and dose-dependent, highlighting the compound’s potential in promoting nerve regeneration following injury .

Potential Antiretroviral Effects

Research suggests that GPI-1046 may have antiretroviral effects. It has shown inhibition of HIV replication and Tat-mediated long terminal repeat activation, which could make it a candidate for further exploration as a treatment for HIV-related neurological dysfunctions .

Neurorestoration and Neuroprotection

As a non-immunosuppressive immunophilin ligand, GPI-1046 is gaining attention for its neurorestorative and neuroprotective properties without the adverse effects of immunosuppressants. It could be particularly beneficial for neuroprotection and neurorestoration as it does not affect naive neurons .

作用機序

Target of Action

The primary target of GPI-1046 is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and cellular signaling .

Mode of Action

GPI-1046 is an immunophilin ligand . .

Biochemical Pathways

The compound’s interaction with its targets leads to the upregulation of GLT1, which is involved in the regulation of glutamate levels in the brain . This can have downstream effects on various biochemical pathways, particularly those involving neurotransmission.

Pharmacokinetics

It is known that gpi-1046 readily crosses the blood-brain barrier , which is crucial for its effects on the central nervous system.

Result of Action

GPI-1046 promotes the regeneration of dopamine (DA) cells in the central nervous system, which is associated with functional recovery in rodent models . It also improves HIV-associated injury of peripheral nerves .

特性

IUPAC Name |

3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAHHWOPVDDWHD-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332191 |

Source

|

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |

CAS RN |

186452-09-5 |

Source

|

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)